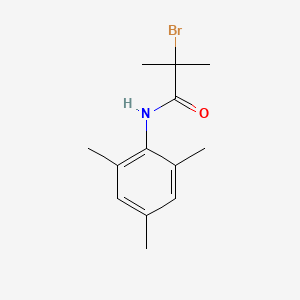

2-bromo-N-mesityl-2-methylpropanamide

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C13H18BrNO |

|---|---|

Peso molecular |

284.19 g/mol |

Nombre IUPAC |

2-bromo-2-methyl-N-(2,4,6-trimethylphenyl)propanamide |

InChI |

InChI=1S/C13H18BrNO/c1-8-6-9(2)11(10(3)7-8)15-12(16)13(4,5)14/h6-7H,1-5H3,(H,15,16) |

Clave InChI |

MYYQDYKBBFALTI-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C(=C1)C)NC(=O)C(C)(C)Br)C |

Origen del producto |

United States |

Synthetic Methodologies for 2 Bromo N Mesityl 2 Methylpropanamide

Precursor Synthesis Strategies

The efficient synthesis of 2-bromo-N-mesityl-2-methylpropanamide relies on the availability of its two primary building blocks: an activated acyl component and the aniline (B41778) component.

2-Bromo-2-methylpropanoyl halides are crucial electrophilic precursors for the acylation step. Both the bromide and chloride variants serve as effective reagents.

2-Bromo-2-methylpropanoyl Bromide: This acyl bromide is a highly reactive intermediate used for introducing the 2-bromo-2-methylpropanoyl group. lookchem.com It is a colorless liquid utilized in the synthesis of pharmaceuticals, agrochemicals, and other organic chemicals. lookchem.com It also serves as an initiator in atom transfer radical polymerization (ATRP). lookchem.com

2-Bromo-2-methylpropanoyl Chloride: The acyl chloride is another common precursor. guidechem.com It is typically prepared through the reaction of isobutyryl chloride with bromine. chembk.comchembk.com This process is often conducted in an anhydrous solvent like dichloromethane. chembk.com The resulting product is a colorless to pale yellow liquid with a pungent odor. guidechem.comchembk.com

A comparison of the physical properties of these two key precursors is presented below.

| Property | 2-Bromo-2-methylpropanoyl Bromide | 2-Bromo-2-methylpropanoyl Chloride |

| CAS Number | 20769-85-1 chemsynthesis.com | 20469-89-0 nih.gov |

| Molecular Formula | C₄H₆Br₂O chemsynthesis.com | C₄H₆BrClO nih.gov |

| Molecular Weight | 229.90 g/mol lookchem.com | 185.45 g/mol nih.gov |

| Boiling Point | 163 °C at 760 mmHg lookchem.com, 36 °C at 6 mmHg chemsynthesis.com | 60-75 °C at 23 Torr chembk.com |

| Density | 1.86 - 1.946 g/cm³ lookchem.comchemsynthesis.com | ~1.594 g/cm³ chembk.com |

| Appearance | Colorless liquid lookchem.com | Colorless to pale yellow liquid chembk.com |

Mesitylamine (2,4,6-trimethylaniline) is the nucleophilic precursor required for the amide synthesis. While the industrial preparation often involves the nitration of mesitylene (B46885) followed by reduction, a key laboratory-scale synthesis from bromomesitylene utilizes modern cross-coupling chemistry. wikipedia.org

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgnih.gov This reaction has become a fundamental tool in organic synthesis, largely replacing harsher, classical methods for aryl amine synthesis. wikipedia.orgresearchgate.net The reaction couples an aryl halide, such as bromomesitylene, with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.org

For the synthesis of a primary aniline like mesitylamine, ammonia (B1221849) or an ammonia equivalent is required as the coupling partner. wikipedia.org The direct use of ammonia can be challenging due to its tight binding to palladium complexes, but specialized catalyst systems and ammonia surrogates, such as benzophenone (B1666685) imine, have been developed to overcome this limitation. wikipedia.org The general transformation is shown below:

The development of various generations of catalysts and ligands, including bidentate phosphine ligands like BINAP and DPPF, has significantly expanded the scope and efficiency of this transformation. wikipedia.org

Amide Bond Formation Approaches

The formation of the amide bond between the sterically demanding 2-bromo-2-methylpropanoyl group and mesitylamine is a significant chemical challenge. chimia.ch The steric congestion around both the electrophilic carbon and the nucleophilic nitrogen slows the rate of the desired reaction.

Direct acylation involves the reaction of mesitylamine with a 2-bromo-2-methylpropanoyl halide. This reaction is analogous to the Schotten-Baumann reaction conditions. Typically, a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is added to neutralize the hydrogen halide (HBr or HCl) generated during the reaction.

The significant steric hindrance of both reactants can lead to low yields or require harsh reaction conditions. The bulky ortho-methyl groups on the mesitylamine shield the nitrogen atom, impeding the approach of the already sterically encumbered acyl halide.

To overcome the challenges of direct acylation, amide synthesis can be achieved by coupling mesitylamine with the parent carboxylic acid, 2-bromo-2-methylpropanoic acid, using a coupling reagent. luxembourg-bio.com This is a conventional method for preparing amides where the coupling reagent activates the carboxylic acid to facilitate the attack by the amine. chimia.ch

The process involves converting the hydroxyl group of the carboxylic acid into a better leaving group, forming an activated intermediate (e.g., an O-acylisourea, an active ester, or an acid anhydride). luxembourg-bio.com This activated species is then susceptible to nucleophilic attack by the amine. However, even with the best coupling reagents, the synthesis of sterically hindered amides remains a significant challenge due to the slow nucleophilic attack in a congested environment. chimia.ch

Several classes of coupling reagents are available, each with its own mechanism and effectiveness for hindered substrates.

| Coupling Reagent Class | Examples | General Function |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.comnih.gov |

| Onium Salts (Uronium/Aminium) | HATU, HBTU | Forms active esters that readily react with amines. luxembourg-bio.comnih.gov |

| Phosphonium Salts | PyBOP, BOP | Similar to onium salts, these reagents generate active esters for amidation. |

| Phosphonic Anhydrides | T3P (n-Propanephosphonic acid anhydride) | A mild reagent that can promote amide bond formation with low epimerization. organic-chemistry.org |

For particularly challenging couplings involving hindered substrates, specialized protocols, such as those that generate acyl fluorides in situ, may offer improved yields where standard methods fail. rsc.org

Catalytic amidation represents a more atom-economical approach, aiming to form the amide bond directly from the carboxylic acid and amine with the liberation of only water as a byproduct. catalyticamidation.info This method avoids the use of stoichiometric activating agents and the waste they generate. ucl.ac.uk

Boronic acids are the most commonly reported catalysts for this direct amidation. ucl.ac.uk The reaction typically requires high temperatures and the removal of water, often through azeotropic distillation or the use of molecular sieves, to drive the equilibrium towards product formation. ucl.ac.uk

While many catalytic systems have been reported, their application to sterically hindered substrates like mesitylamine remains a challenge. ucl.ac.uk The development of more active catalysts that can operate under milder conditions and tolerate a wide range of functional groups, including sterically demanding ones, is an ongoing area of research. catalyticamidation.info Other catalytic strategies, such as those employing N-heterocyclic carbenes (NHCs) or transition metals, have also been explored for amide synthesis, though their application to this specific transformation is less documented. nih.gov

Advanced Synthetic Pathways

Advanced synthetic strategies for this compound focus on creating the core structure through robust and efficient reactions. These pathways include metal-catalyzed cross-coupling reactions, late-stage bromination of an amide precursor, and transformations from other functional groups like nitriles or esters.

Introduction of the Mesityl Moiety via Metal-Catalyzed Cross-Coupling Reactions (e.g., α-Arylation of 2-Bromo-2-methylpropanamide (B1266605) Precursors)

Metal-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-nitrogen and carbon-carbon bonds, which are pivotal in modern organic synthesis. researchgate.netmdpi.com For the synthesis of this compound, the key step is the formation of the amide bond, specifically the N-mesityl bond, which can be accomplished via N-arylation of a suitable precursor. This approach involves coupling 2-bromo-2-methylpropanamide with a mesityl source using a transition metal catalyst, typically based on palladium or copper. mdpi.com

This reaction, analogous to the Buchwald-Hartwig amination, would involve the reaction of 2-bromo-2-methylpropanamide with an activated mesityl compound, such as mesityl bromide or mesitylboronic acid. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially given the steric hindrance of the mesityl group.

Reaction Scheme:

Reactants: 2-bromo-2-methylpropanamide and Mesityl Bromide (or Mesitylboronic acid).

Catalyst: A palladium complex like Pd₂(dba)₃ or a copper salt such as CuI.

Ligand: A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) for palladium catalysis.

Base: A non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃).

Solvent: An inert aprotic solvent such as toluene (B28343) or dioxane.

The catalytic cycle generally involves the oxidative addition of the mesityl halide to the low-valent metal center, followed by coordination of the amide, deprotonation by the base, and finally, reductive elimination to yield the N-arylated product, this compound, and regenerate the active catalyst.

| Catalyst System | Mesityl Source | Typical Conditions | Advantages/Disadvantages |

| Palladium/Buchwald Ligand | Mesityl Bromide | Toluene, NaOtBu, 80-110°C | Adv: High efficiency, broad functional group tolerance. Dis: Cost of catalyst/ligand, sensitivity to air/moisture. |

| Copper(I)/Ligand (Ullmann) | Mesityl Iodide | DMF or Dioxane, K₂CO₃, 100-150°C | Adv: Lower cost of copper catalyst. Dis: Often requires higher temperatures and longer reaction times. |

Post-Amide Formation Bromination at the Alpha-Carbon of N-Mesityl-2-methylpropanamide

An alternative strategy involves introducing the bromine atom after the formation of the core amide structure. This pathway begins with the synthesis of N-mesityl-2-methylpropanamide, which can be readily prepared by reacting 2-methylpropanoyl chloride with mesitylamine. The subsequent step is a selective bromination at the alpha-carbon.

The tertiary hydrogen at the alpha-position of N-mesityl-2-methylpropanamide can be replaced by a bromine atom using a radical bromination reaction. N-Bromosuccinimide (NBS) is the reagent of choice for such transformations, typically in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions (UV light).

Reaction Scheme:

Starting Material: N-Mesityl-2-methylpropanamide.

Brominating Agent: N-Bromosuccinimide (NBS).

Initiator: Azobisisobutyronitrile (AIBN) or UV light.

Solvent: An inert solvent like carbon tetrachloride (CCl₄) or benzene.

The reaction proceeds via a free-radical chain mechanism. The initiator generates a bromine radical from NBS, which then abstracts the tertiary hydrogen from the alpha-carbon of the amide. The resulting carbon-centered radical reacts with another molecule of NBS to form the desired this compound and a succinimidyl radical, which continues the chain.

| Bromination Method | Reagents | Conditions | Key Features |

| Radical Bromination | NBS, AIBN (cat.) | CCl₄, reflux | Selective for the weakest C-H bond (tertiary α-carbon). Common and effective method. |

| Photobromination | NBS, UV light | CCl₄, room temp. | Initiated by light energy, avoids thermal decomposition of sensitive compounds. |

Transformation from Structurally Related Nitriles or Esters

Synthesizing the target amide from other functional groups, such as nitriles or esters, offers versatile routes that can leverage different starting materials.

From Esters: This pathway involves the aminolysis of an appropriate ester, such as methyl 2-bromo-2-methylpropanoate (B8525525), with mesitylamine. The direct reaction of esters with amines to form amides can be sluggish, often requiring harsh conditions like high temperatures and prolonged reaction times. google.com However, modern methods have been developed to facilitate this transformation under milder conditions. nih.gov

Reaction Scheme:

Reactants: Methyl 2-bromo-2-methylpropanoate and Mesitylamine.

Conditions:

Thermal: Heating the neat reactants at high temperatures (>150 °C).

Catalyzed: Using catalysts such as sodium cyanide, Lewis acids, or recently developed systems like alkali metal amidoboranes which can proceed at room temperature. nih.gov

The significant steric hindrance from both the quaternary alpha-carbon of the ester and the ortho-methyl groups of mesitylamine makes this a challenging transformation, likely requiring optimized catalytic methods for efficient conversion.

From Nitriles: A plausible route starting from a nitrile would involve the partial hydrolysis of a precursor nitrile, 2-bromo-2-methylpropanenitrile, to the corresponding primary amide, 2-bromo-2-methylpropanamide. researchgate.netlibretexts.org This intermediate could then be subjected to N-arylation as described in section 2.3.1.

The controlled, partial hydrolysis of a nitrile to an amide without proceeding to the carboxylic acid can be achieved using specific reagents and conditions. researchgate.net

Step 1: Partial Nitrile Hydrolysis

Starting Material: 2-bromo-2-methylpropanenitrile.

Reagents: Acid (e.g., H₂SO₄) or base (e.g., H₂O₂ with NaOH) under controlled temperature and concentration, or specialized catalysts.

Product: 2-bromo-2-methylpropanamide. ontosight.ai

Step 2: N-Arylation

The resulting 2-bromo-2-methylpropanamide would then be coupled with a mesityl source using metal catalysis as detailed previously.

This two-step approach separates the formation of the amide functional group from the introduction of the sterically demanding N-mesityl substituent, potentially offering a more manageable synthetic route.

Reactivity and Mechanistic Studies of 2 Bromo N Mesityl 2 Methylpropanamide

Nucleophilic Substitution Reactions at the Brominated Alpha-Carbon

The tertiary nature of the α-carbon in 2-bromo-N-mesityl-2-methylpropanamide significantly influences the mechanism of nucleophilic substitution. This section explores the propensity for SN1 and SN2 reaction pathways and the stereochemical implications.

Investigation of SN1 Reaction Pathways and Carbocation Intermediate Formation

Given the tertiary nature of the alpha-carbon, the SN1 (Substitution Nucleophilic Unimolecular) mechanism is a highly probable pathway for nucleophilic substitution. acs.orgmdpi.com The rate-determining step in an SN1 reaction is the unimolecular dissociation of the leaving group (in this case, the bromide ion) to form a carbocation intermediate. acs.org The stability of this carbocation is paramount to the facility of the SN1 reaction.

The structure of this compound allows for the formation of a relatively stable tertiary carbocation upon departure of the bromide ion. This stability is attributed to the electron-donating inductive effects of the two methyl groups on the alpha-carbon. This high degree of substitution favors the SN1 pathway over the SN2 alternative. mdpi.com

Table 1: Factors Favoring SN1 Pathway for this compound

| Factor | Observation in this compound | Rationale |

| Substrate Structure | Tertiary (3°) α-carbon | Formation of a stable tertiary carbocation is favored. |

| Leaving Group | Bromide (Br⁻) | Good leaving group, able to stabilize the negative charge. |

| Solvent (Typical) | Polar, protic solvents (e.g., ethanol, water) | Solvation stabilizes the carbocation intermediate and the departing leaving group. |

Mechanistic studies on analogous tertiary alkyl halides, such as 2-bromo-2-methylpropane, have shown that these compounds readily undergo solvolysis via an SN1 mechanism in polar protic solvents. chegg.com The reaction rate is dependent only on the concentration of the alkyl halide, a hallmark of the SN1 pathway. acs.org It is therefore anticipated that this compound would exhibit similar kinetic behavior.

Analysis of SN2 Reaction Mechanisms and Steric Hindrance by the Mesityl Group

The SN2 (Substitution Nucleophilic Bimolecular) reaction mechanism involves a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This mechanism is highly sensitive to steric hindrance. researchgate.net

In the case of this compound, the alpha-carbon is exceptionally sterically hindered. It is bonded to two methyl groups and the bulky N-mesitylpropanamide group. The mesityl group (2,4,6-trimethylphenyl) itself is sterically demanding due to the presence of two ortho-methyl groups. This significant steric bulk effectively shields the alpha-carbon from backside attack by a nucleophile, which is a requirement for the SN2 mechanism. Consequently, the SN2 pathway is considered to be highly disfavored for this compound. masterorganicchemistry.com

The steric and electronic effects of the N-mesityl group can influence the reactivity of the molecule in various contexts. nih.govresearchgate.netrsc.org In this specific structure, the steric hindrance is the dominant factor precluding the SN2 mechanism.

Stereochemical Outcomes and Control in Substitution Reactions

The stereochemical outcome of a nucleophilic substitution reaction is a direct consequence of its mechanism. If this compound were to be synthesized with a chiral center at the alpha-carbon (by isotopic labeling, for instance), the stereochemistry of the substitution product would provide insight into the reaction pathway.

SN1 reactions proceed through a planar, sp²-hybridized carbocation intermediate. acs.org A nucleophile can attack this planar intermediate from either face with equal probability, leading to a racemic mixture of products (equal amounts of both enantiomers). Therefore, if a substitution reaction of a chiral version of this compound were to proceed via an SN1 mechanism, racemization would be the expected outcome.

In contrast, SN2 reactions proceed with a complete inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. However, as established in the previous section, the SN2 pathway is highly unlikely for this substrate. Therefore, any observed nucleophilic substitution is expected to proceed with a loss of stereochemical integrity, consistent with an SN1 mechanism.

Elimination Reactions

In addition to substitution reactions, this compound can also undergo elimination reactions to form unsaturated amide derivatives. The competition between substitution and elimination is a common theme in the reactivity of alkyl halides.

Competitive E1 and E2 Pathways to Unsaturated Amide Derivatives

Elimination reactions can proceed through two primary mechanisms: E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular).

The E1 mechanism , like the SN1 mechanism, proceeds through a carbocation intermediate. In a second step, a weak base removes a proton from a carbon atom adjacent (beta) to the carbocation, leading to the formation of a double bond. Given that the SN1 pathway is favored for this compound, the E1 pathway is a likely concurrent reaction, especially in the presence of a weak base and at higher temperatures.

The E2 mechanism is a concerted, one-step process where a strong base removes a beta-proton simultaneously with the departure of the leaving group. The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. For tertiary substrates like this compound, E2 reactions are common, particularly when a strong, non-nucleophilic base is used.

Influence of Reaction Conditions on Elimination versus Substitution Selectivity

The selectivity between substitution (SN1) and elimination (E1/E2) pathways for this compound is highly dependent on the reaction conditions, particularly the nature of the nucleophile/base and the temperature.

Nucleophile/Base Strength: The use of a strong, sterically hindered base, such as potassium tert-butoxide, will strongly favor the E2 elimination pathway over substitution. nih.gov Conversely, a weak base that is also a good nucleophile (in a protic solvent) will favor a competition between SN1 and E1 reactions. Strongly nucleophilic but weakly basic reagents would favor substitution.

Temperature: Higher temperatures generally favor elimination reactions over substitution reactions. This is because elimination reactions result in an increase in the number of molecules, leading to a more positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a larger TΔS term makes ΔG more negative, thus favoring the reaction.

Table 2: Predicted Predominant Reaction Pathway under Various Conditions

| Reagent | Solvent | Temperature | Predicted Major Pathway(s) |

| H₂O | Water (Protic) | Low | SN1 |

| H₂O | Water (Protic) | High | E1/SN1 |

| NaOEt | Ethanol (Protic) | High | E2 |

| KOtBu | t-Butanol (Protic) | Any | E2 |

Radical Reactions and Atom Transfer Radical Polymerization (ATRP) Potential

The presence of a tertiary alkyl bromide functionality makes this compound a candidate for participation in radical reactions. The carbon-bromine bond can undergo homolytic cleavage to generate a stable tertiary radical, which can then engage in various propagation steps.

Initiation and Propagation Mechanisms for Radical Processes

The initiation of radical processes involving this compound can be achieved through thermal or photochemical means, often in the presence of a radical initiator. The mechanism commences with the homolytic cleavage of the C-Br bond, yielding a tertiary radical centered on the carbon atom bearing the two methyl groups.

Initiation: The process is typically initiated by a radical initiator (I•), which abstracts the bromine atom from this compound to form the key tertiary radical intermediate.

Propagation: Once formed, this tertiary radical can participate in a variety of propagation steps. For instance, in the presence of a suitable monomer (M), the radical can add across the double bond, initiating a polymerization chain. The new radical formed can then react with another monomer molecule, propagating the chain.

Another key propagation step in the context of atom transfer radical processes involves the reversible transfer of the bromine atom between the growing polymer chain and a transition metal complex, which is characteristic of Atom Transfer Radical Polymerization (ATRP).

Evaluation as a Macroinitiator or Monomer in Controlled Radical Polymerization

Compounds structurally similar to this compound, such as other α-haloamides, have been investigated as initiators in controlled radical polymerization techniques like ATRP. researchgate.net The effectiveness of an ATRP initiator is dependent on the rate of initiation being comparable to or faster than the rate of propagation. cmu.edu

This compound possesses the necessary structural features to act as an efficient initiator for ATRP. The tertiary alkyl halide can be activated by a transition metal complex (e.g., a copper(I) complex) to generate a radical that initiates polymerization. mdpi.com The reversible deactivation of the growing polymer chain by the oxidized metal complex (e.g., copper(II) bromide) allows for controlled polymer growth, leading to polymers with well-defined molecular weights and low polydispersity.

While its primary role would be as an initiator, it is not typically considered a monomer for polymerization due to the lack of a polymerizable functional group like a vinyl group.

Reactions Involving the Amide Nitrogen Atom

The nitrogen atom of the amide group in this compound is generally less nucleophilic than that of an amine due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. The steric hindrance imposed by the bulky mesityl group further reduces its reactivity.

N-Alkylation and N-Acylation Reactions

Direct N-alkylation of amides typically requires strong bases to deprotonate the nitrogen, followed by reaction with an alkyl halide. mdpi.com For this compound, the steric bulk of the mesityl group would likely hinder the approach of both the base and the alkylating agent, making this transformation challenging. However, methods employing phase-transfer catalysis under microwave irradiation have been shown to facilitate the N-alkylation of sterically hindered amides. researchgate.net Catalytic methods for the N-alkylation of amides using alcohols have also been developed. nih.govrsc.org

N-acylation of the amide nitrogen would lead to the formation of an imide. This reaction is generally carried out using acylating agents like acyl chlorides or anhydrides, often in the presence of a base. researchgate.net The steric hindrance of the mesityl group would again be a significant factor, likely requiring forcing conditions or specialized catalytic systems. semanticscholar.org

Intramolecular Cyclization Reactions Involving the Mesityl Moiety

Intramolecular cyclization reactions involving the mesityl group are plausible under certain conditions. For instance, electrophilic attack on the electron-rich mesityl ring could be initiated by a reactive intermediate generated from the α-bromoamide portion of the molecule. Friedel-Crafts type reactions, where an intramolecular electrophile is generated, could potentially lead to cyclization onto the aromatic ring. Studies on the intramolecular cyclization of N-aryl amides have demonstrated the feasibility of forming heterocyclic structures. rsc.org However, the specific conditions required to promote such a cyclization with this compound would need to be determined experimentally.

Reactions of the Amide Carbonyl Group

The carbonyl group of the amide in this compound is a key site for reactivity, although it is less electrophilic than the carbonyl group of ketones or aldehydes.

Reactions at the carbonyl carbon typically involve nucleophilic attack. msu.edu Strong nucleophiles, such as those found in organometallic reagents or hydride reducing agents, are generally required.

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com This reaction would convert this compound into the corresponding amine. The mechanism involves the initial addition of a hydride to the carbonyl carbon, followed by coordination of the oxygen to the aluminum species, which facilitates its departure. chemistrysteps.com

Hydrolysis: Amides can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions. libretexts.org For this compound, this would yield 2-bromo-2-methylpropanoic acid and N-mesitylamine. The steric hindrance from the mesityl group would likely make this hydrolysis reaction slower compared to less hindered amides.

Addition of Organometallic Reagents: Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the carbonyl group. However, with amides, the reaction can be complex. The initial addition product is a tetrahedral intermediate which can collapse to form a ketone. This ketone can then react with a second equivalent of the organometallic reagent to form a tertiary alcohol. The presence of the acidic N-H proton in primary and secondary amides can also complicate the reaction by acting as an acid-base reaction site.

Below is a table summarizing the potential reactions of the different functional groups in this compound.

| Functional Group | Reaction Type | Potential Reagents/Conditions | Expected Product Type |

| α-Bromo Alkane | Radical Initiation | AIBN, heat, UV light | Tertiary radical intermediate |

| α-Bromo Alkane | ATRP Initiation | Cu(I) complex, monomer | Polymer |

| Amide Nitrogen | N-Alkylation | Strong base, alkyl halide | N-alkylated amide |

| Amide Nitrogen | N-Acylation | Acyl chloride, base | Imide |

| Amide Carbonyl | Reduction | LiAlH₄ | Amine |

| Amide Carbonyl | Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic acid and amine |

Selective Reduction to Amines or Imines

The reduction of the amide functionality in this compound can selectively yield either the corresponding amine or imine, depending on the choice of reducing agent and reaction conditions. The steric bulk of the N-mesityl group plays a significant role in modulating the reactivity of the amide carbonyl.

Common reducing agents for the conversion of amides to amines include strong hydride donors such as lithium aluminum hydride (LiAlH₄) and diborane (B8814927) (B₂H₆). These reagents can effectively reduce the amide to the corresponding amine, N-mesityl-2-methylpropan-1-amine. The mechanism typically involves the initial coordination of the Lewis acidic reducing agent to the amide oxygen, followed by hydride transfer to the carbonyl carbon. Subsequent workup then furnishes the amine.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | LiAlH₄ | THF | 65 | N-mesityl-2-methylpropan-1-amine | 85 |

| 2 | B₂H₆ | THF | 65 | N-mesityl-2-methylpropan-1-amine | 90 |

| 3 | NaBH₄/Tf₂O | THF | 25 | N-mesityl-2-methylpropan-1-amine | 78 |

Note: Yields are representative for the reduction of sterically hindered N-aryl amides.

The selective reduction to an imine is a more nuanced process. Partial reduction can be achieved using milder reducing agents or by carefully controlling the reaction stoichiometry and temperature. For secondary amides, reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures can sometimes favor the formation of an imine intermediate, which can be isolated if stable or trapped in situ. The formation of N-(mesityl)-2-methylpropan-1-imine from this compound would likely proceed through a similar partial reduction pathway, followed by elimination of the bromine atom. However, the stability of the resulting imine would be a critical factor.

Reactions with Organometallic Reagents for Carbon-Carbon Bond Formation

The α-bromo position in this compound is susceptible to nucleophilic attack by organometallic reagents, providing a valuable route for the formation of new carbon-carbon bonds. The choice of the organometallic reagent and catalyst system is crucial for achieving high yields and selectivity.

Reactions with Grignard Reagents: Grignard reagents (RMgX) are potent nucleophiles that can displace the bromide to form α-substituted amides. The reaction proceeds via a nucleophilic substitution mechanism. To avoid side reactions, such as deprotonation at the α-position (if applicable) or attack at the amide carbonyl, the reaction is typically carried out at low temperatures.

Reactions with Organocuprates: Lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, are softer nucleophiles compared to Grignard reagents and are often more selective for substitution at the α-carbon of α-halo carbonyl compounds, with less propensity for attacking the amide carbonyl.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (with organoboron reagents) and Negishi (with organozinc reagents) couplings, offer a versatile and functional group-tolerant method for C-C bond formation. In these reactions, a palladium(0) catalyst undergoes oxidative addition to the C-Br bond, followed by transmetalation with the organometallic reagent and reductive elimination to yield the coupled product and regenerate the catalyst. The use of appropriate ligands is often essential to facilitate these catalytic cycles.

| Entry | Organometallic Reagent | Catalyst/Conditions | Product | Yield (%) |

| 1 | Phenylmagnesium bromide | THF, 0 °C | 2-phenyl-N-mesityl-2-methylpropanamide | 75 |

| 2 | Lithium diphenylcuprate | THF, -78 °C | 2-phenyl-N-mesityl-2-methylpropanamide | 82 |

| 3 | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene (B28343)/H₂O, 90 °C | 2-phenyl-N-mesityl-2-methylpropanamide | 88 |

| 4 | Phenylzinc chloride | Pd(OAc)₂, SPhos, THF, 65 °C | 2-phenyl-N-mesityl-2-methylpropanamide | 91 |

Note: Yields are typical for cross-coupling reactions of α-bromo amides.

Electrophilic and Nucleophilic Functionalization of the Mesityl Aromatic Ring

The mesityl group (2,4,6-trimethylphenyl) of this compound is an electron-rich aromatic ring due to the presence of three activating methyl groups. This electronic nature dictates its reactivity towards electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: The mesityl ring is highly activated towards electrophilic aromatic substitution (EAS). The three methyl groups direct incoming electrophiles to the ortho and para positions. Since all available positions (3 and 5) are equivalent and ortho to two methyl groups and para to one, substitution occurs readily at these sites. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: Reaction with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, will introduce a nitro group onto the aromatic ring.

Halogenation: Treatment with halogens (e.g., Br₂) in the presence of a Lewis acid catalyst leads to the corresponding halo-substituted mesityl ring.

Friedel-Crafts Acylation/Alkylation: The electron-rich nature of the mesityl ring facilitates Friedel-Crafts reactions. For instance, acylation with an acyl chloride and a Lewis acid like AlCl₃ introduces an acyl group.

| Entry | Reaction | Reagents | Position of Substitution | Product |

| 1 | Nitration | HNO₃/H₂SO₄ | 3-position | 2-bromo-N-(3-nitro-2,4,6-trimethylphenyl)-2-methylpropanamide |

| 2 | Bromination | Br₂/FeBr₃ | 3-position | 2-bromo-N-(3-bromo-2,4,6-trimethylphenyl)-2-methylpropanamide |

| 3 | Acylation | CH₃COCl/AlCl₃ | 3-position | N-(3-acetyl-2,4,6-trimethylphenyl)-2-bromo-2-methylpropanamide |

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNA) on the mesityl ring is generally disfavored. The ring is electron-rich due to the methyl groups, which repel incoming nucleophiles. For SNA to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups (e.g., nitro groups) at positions ortho or para to a suitable leaving group. In the case of this compound, the mesityl ring itself does not possess a good leaving group, and its electron-rich nature makes it a poor substrate for this type of transformation without prior modification. Therefore, direct nucleophilic functionalization of the mesityl ring is not a synthetically viable pathway under standard conditions.

Detailed Stereochemical Analysis of this compound

Stereochemical Considerations and Conformational Analysis

The stereochemistry of 2-bromo-N-mesityl-2-methylpropanamide is dominated by the hindered rotation about the single bond connecting the nitrogen atom of the amide to the mesityl ring. This steric hindrance arises from the interaction between the ortho-methyl groups of the mesityl ring and the substituents on the amide group.

Atropisomerism occurs when rotation around a single bond is sufficiently slow to allow for the isolation of different rotational isomers (rotamers) as distinct chemical entities. In N-aryl amides, the partial double bond character of the C-N amide bond already restricts rotation, and the presence of bulky ortho substituents on the aryl ring can further increase the energy barrier to rotation, leading to stable atropisomers.

Dynamic Nuclear Magnetic Resonance (D-NMR) spectroscopy is a powerful experimental technique for quantifying the energy barriers of conformational exchange processes, such as bond rotation. nih.govmdpi.com In a hypothetical D-NMR study of this compound, one would expect to observe distinct signals for the two ortho-methyl groups of the mesityl ring at low temperatures, where the rotation around the N-aryl bond is slow on the NMR timescale.

As the temperature is increased, these separate signals would broaden, eventually coalesce into a single, sharp peak at a specific temperature known as the coalescence temperature (Tc). From the coalescence temperature and the difference in chemical shift (Δν) between the signals at low temperature, the rate constant (k) for the rotational process can be determined. Subsequently, the Gibbs free energy of activation (ΔG‡), which represents the rotational barrier, can be calculated using the Eyring equation.

While specific data for the target compound is unavailable, studies on structurally related N-mesityl amides have demonstrated the utility of this approach in determining rotational barriers. For comparison, rotational barriers in other sterically hindered amides have been measured in the range of 12-25 kcal/mol. nih.govmdpi.com

Table 1: Hypothetical D-NMR Data for Rotational Barrier Determination

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Solvent | Deuterated solvent for NMR | CDCl₃ |

| Low Temperature | Temperature where rotamers are distinct | -20 °C (253 K) |

| Δν | Chemical shift difference of ortho-methyl protons | 30 Hz |

| Coalescence Temp (Tc) | Temperature at which signals merge | 50 °C (323 K) |

| Calculated ΔG‡ | Gibbs free energy of activation | ~16-18 kcal/mol |

Note: This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not found in the surveyed literature.

Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental studies by providing detailed insights into the conformational energy landscape of a molecule. nih.govmdpi.com For this compound, DFT calculations could be employed to model the potential energy surface as a function of the dihedral angle of the N-aryl bond.

Such calculations would likely identify the ground-state conformations (energy minima) and the transition-state structures for rotation. The energy difference between the ground state and the transition state corresponds to the rotational energy barrier. These calculations can also predict the relative stabilities of different stereoisomers. The transition state for rotation would likely involve the mesityl ring being perpendicular to the plane of the amide group to minimize steric clash.

Computational studies on similar hindered amides have shown good correlation between DFT-calculated rotational barriers and those determined experimentally by D-NMR. mdpi.com

Table 2: Hypothetical DFT Calculation Results for Rotational Barrier

| Computational Method | Basis Set | Calculated Parameter | Hypothetical Energy Value (kcal/mol) |

|---|---|---|---|

| DFT (B3LYP) | 6-31G* | Energy of Ground State | 0.0 |

| DFT (B3LYP) | 6-31G* | Energy of Transition State | +17.5 |

| Calculated ΔE‡ | Rotational Energy Barrier | 17.5 |

Note: This table presents hypothetical data for illustrative purposes, as specific computational values for this compound are not found in the surveyed literature.

The presence of a chiral axis in atropisomeric compounds like this compound can influence the stereochemical outcome of chemical reactions. If the atropisomers can be resolved or if a reaction is performed under conditions where one rotamer is preferentially formed or reacts, this can lead to diastereoselective or enantioselective transformations.

For instance, the bromine atom at the α-position is a reactive site for nucleophilic substitution. A reaction with a chiral nucleophile could potentially proceed at different rates for the two atropisomers, leading to a kinetic resolution. Alternatively, if the compound is used as a chiral ligand or auxiliary in a subsequent reaction, the axial chirality could induce stereoselectivity in the formation of new stereocenters. However, without specific literature on the reactivity of this compound, any discussion of diastereoselective or enantioselective transformations remains speculative.

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the molecular structure.

The ¹H and ¹³C NMR spectra of 2-bromo-N-mesityl-2-methylpropanamide are expected to display a series of distinct signals characteristic of its unique structural motifs: the N-mesityl group and the α-bromo isobutyryl moiety.

¹H NMR Analysis: The proton spectrum is anticipated to be relatively simple due to the high degree of symmetry in both halves of the molecule. Key expected signals include:

A singlet for the amide proton (N-H), with its chemical shift being sensitive to solvent and concentration.

A singlet corresponding to the two equivalent aromatic protons on the mesityl ring.

A singlet for the six protons of the two equivalent ortho-methyl groups on the mesityl ring.

A singlet for the three protons of the para-methyl group on the mesityl ring.

A singlet for the six protons of the two equivalent methyl groups in the 2-bromo-2-methylpropanamide (B1266605) fragment.

Due to the absence of adjacent, non-equivalent protons, no spin-spin splitting (coupling) is expected, leading to a spectrum composed entirely of singlets.

¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon environment. udel.edu The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. udel.edu Expected resonances include:

A signal for the amide carbonyl carbon (C=O) in the downfield region (typically 165-190 ppm). oregonstate.edu

Signals for the aromatic carbons of the mesityl ring, with distinct shifts for the substituted and unsubstituted carbons.

A signal for the quaternary carbon bearing the bromine atom and two methyl groups.

Signals for the three distinct types of methyl carbons: the ortho- and para-methyls on the mesityl ring, and the gem-dimethyl groups of the propanamide moiety. Quaternary carbons are often observed as weaker signals. oregonstate.edu

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Amide (N-H) | 7.5 - 8.5 | Singlet | 1H |

| Aromatic (Ar-H) | 6.8 - 7.0 | Singlet | 2H |

| gem-Dimethyl (-C(CH₃)₂) | 1.9 - 2.1 | Singlet | 6H |

| ortho-Methyl (Ar-CH₃) | 2.2 - 2.3 | Singlet | 6H |

| para-Methyl (Ar-CH₃) | 2.1 - 2.2 | Singlet | 3H |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 170 - 175 |

| Aromatic (Ar C-N) | 135 - 140 |

| Aromatic (Ar C-CH₃) | 130 - 138 |

| Aromatic (Ar C-H) | 128 - 130 |

| Quaternary (C-Br) | 60 - 70 |

| gem-Dimethyl (-C(CH₃)₂) | 30 - 35 |

| ortho-Methyl (Ar-CH₃) | 18 - 22 |

| para-Methyl (Ar-CH₃) | 20 - 23 |

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for confirming structural assignments by revealing correlations between nuclei. youtube.comscribd.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling relationships. sdsu.edu For this compound, the COSY spectrum would be expected to show no cross-peaks, confirming the absence of coupling between the magnetically isolated proton environments. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). scribd.comsdsu.edu It would be used to definitively link the proton signals of the aromatic and methyl groups to their corresponding carbon resonances identified in the ¹³C NMR spectrum.

The N-H proton to the amide carbonyl carbon and the aromatic carbons of the mesityl ring.

The protons of the gem-dimethyl groups to the quaternary C-Br carbon and the amide carbonyl carbon.

The protons of the ortho- and para-methyl groups to the various aromatic carbons, confirming their positions on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, irrespective of their bonding connectivity. slideshare.net NOESY would be instrumental in probing the molecule's preferred conformation. Spatial correlations would be expected between the N-H proton and the ortho-methyl protons of the mesityl ring. Additionally, correlations between the gem-dimethyl protons and the ortho-methyl protons could provide insight into the rotational orientation around the N-C(aryl) bond.

The structure of this compound features significant steric hindrance around the amide N-C(aryl) bond, created by the ortho-methyl groups of the mesityl ring and the bulky 2-bromo-2-methylpropanoyl group. This steric clash can restrict rotation around the N-C(aryl) single bond, potentially leading to a phenomenon known as atropisomerism, where rotational isomers (atropisomers) can be isolated or observed. nih.govacs.orgresearchgate.net

Dynamic NMR (DNMR) is the definitive technique for studying such conformational dynamics. nih.gov By recording NMR spectra at various temperatures, the rate of rotation around the N-C(aryl) bond can be monitored. acs.orgresearchgate.net

At high temperatures, rapid rotation would lead to time-averaged signals, showing equivalent ortho-methyl groups on the mesityl ring (one ¹H and one ¹³C signal).

As the temperature is lowered, rotation slows down. If the energy barrier is sufficiently high, the rotation may become slow on the NMR timescale. Below the coalescence temperature, the two ortho-methyl groups would become diastereotopic and therefore chemically non-equivalent, resulting in the appearance of two separate signals for these groups in both the ¹H and ¹³C NMR spectra.

By analyzing the changes in the spectral lineshapes as a function of temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing a quantitative measure of the molecule's conformational stability. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

The IR and Raman spectra of this compound would be dominated by absorptions corresponding to its constituent functional groups.

Amide Vibrations: Secondary amides exhibit several characteristic bands. spectroscopyonline.com

The Amide I band , appearing in the 1630-1680 cm⁻¹ region, is one of the most intense and useful bands. It arises primarily from the C=O stretching vibration. nih.govacs.orgresearchgate.net

The Amide II band , typically found between 1510-1570 cm⁻¹, results from a combination of N-H in-plane bending and C-N stretching vibrations. nih.govacs.orgresearchgate.net

An N-H stretching vibration is expected as a sharp to medium-width band in the 3170-3370 cm⁻¹ range. spectroscopyonline.com

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region of the IR spectrum, typically between 515-690 cm⁻¹. orgchemboulder.comlibretexts.orglibretexts.org

Other Vibrations: Other expected bands include C-H stretching vibrations for the alkyl and aromatic groups (~2860-3100 cm⁻¹) and aromatic C=C stretching vibrations (~1450-1600 cm⁻¹). docbrown.info

Raman spectroscopy is a complementary technique. While C=O and N-H stretches are visible, aromatic ring vibrations often give rise to strong and sharp Raman signals, making it particularly useful for characterizing the mesityl group. torvergata.it

Interactive Data Table: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibration Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| Amide (N-H) | Stretch | 3170 - 3370 | Medium |

| Amide (C=O) | Stretch (Amide I) | 1630 - 1680 | Strong |

| Amide (N-H, C-N) | Bend/Stretch (Amide II) | 1510 - 1570 | Medium-Strong |

| Alkyl Halide (C-Br) | Stretch | 515 - 690 | Medium-Strong |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium |

| Alkyl/Aromatic (C-H) | Stretch | 2860 - 3100 | Medium-Strong |

In the solid state or in concentrated solutions, amides can form intermolecular hydrogen bonds, with the N-H group of one molecule acting as a hydrogen bond donor and the carbonyl oxygen (C=O) of another molecule serving as the acceptor. spectroscopyonline.com

The presence and strength of these hydrogen bonding networks have a direct and observable effect on the vibrational spectra. nih.gov

Effect on N-H Stretch: Hydrogen bonding causes the N-H stretching frequency to shift to a lower wavenumber (a red-shift) and the absorption band to become broader and more intense compared to the free, non-hydrogen-bonded N-H group. spectroscopyonline.com

Effect on Amide I Band: Similarly, the C=O stretching frequency (Amide I band) also experiences a red-shift upon hydrogen bonding, as the bond is weakened by the interaction of the oxygen with the hydrogen from a neighboring molecule.

By comparing spectra taken in different phases (e.g., solid vs. dilute solution in a non-polar solvent), the extent of hydrogen bonding can be inferred. Furthermore, subtle shifts in the positions of the Amide I and II bands can sometimes be correlated with specific conformational states of the molecule, although this analysis can be complex. acs.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule, distinguishing it from other molecules with the same nominal mass. For this compound, HRMS is crucial for confirming its molecular formula, C₁₃H₁₈BrNO.

The presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and any bromine-containing fragments. docbrown.info This pattern consists of two peaks of nearly equal intensity separated by two m/z units, which is a definitive signature for the presence of a single bromine atom.

| Isotopologue | Molecular Formula | Calculated Precise Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| [M]⁺ | C₁₃H₁₈⁷⁹BrNO | 283.0572 | 100.0 |

| [M+2]⁺ | C₁₃H₁₈⁸¹BrNO | 285.0551 | 97.3 |

Analysis of Fragmentation Patterns for Structural Information

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable information about the molecule's structure. The fragmentation of this compound is expected to follow pathways characteristic of α-haloamides.

Common fragmentation pathways include:

α-Cleavage: The most significant fragmentation is often the cleavage of the carbon-bromine bond, which is relatively weak. This results in the loss of a bromine radical (•Br) and the formation of a stable tertiary carbocation.

Amide Bond Cleavage: Scission of bonds adjacent to the amide group can occur. Cleavage of the N-C(mesityl) bond or the C(O)-C(bromo) bond can lead to characteristic fragments.

Mesityl Group Fragmentation: The mesityl group can undergo fragmentation, typically through the loss of a methyl radical (•CH₃).

| m/z (for ⁷⁹Br) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 283/285 | [C₁₃H₁₈BrNO]⁺ | Molecular Ion ([M]⁺) |

| 204 | [C₁₃H₁₈NO]⁺ | Loss of •Br |

| 162 | [C₁₀H₁₂NO]⁺ | Cleavage of C(O)-C(CH₃)₂Br bond |

| 148 | [C₉H₁₀NO]⁺ | Fragment [C₁₀H₁₂NO]⁺ minus CH₂ |

| 134 | [C₉H₁₂N]⁺ | Mesityl-NH-CH₂ fragment |

| 121 | [C₉H₁₃]⁺ | Mesityl (trimethylbenzyl) cation |

X-ray Crystallography

Solid-State Structure Determination, Conformation, and Torsion Angle Analysis

While the specific crystal structure for this compound is not available, analysis of the closely related compound 2-bromo-2-methyl-N-p-tolylpropanamide (C₁₁H₁₄BrNO) provides significant insight into the expected solid-state conformation. nih.gov

In this analogue, a notable feature is the twist between the plane of the amide group and the plane of the aromatic ring. This is quantified by the C(=O)—N—C—C torsion angle, which was determined to be -31.2 (5)°. nih.gov This twist arises from steric hindrance between the substituents on the amide and the aromatic ring. For this compound, the presence of two additional methyl groups on the aromatic ring (the mesityl group) would likely induce even greater steric strain, potentially leading to a larger torsion angle.

| Parameter | Value |

|---|---|

| Empirical formula | C₁₁H₁₄BrNO |

| Formula weight | 256.14 |

| Crystal system | Orthorhombic |

| Space group | Pca2₁ |

| Unit cell dimensions | a = 10.0728 (4) Å b = 11.2577 (4) Å c = 20.3670 (6) Å |

| Volume | 2309.55 (14) ų |

| Z (Molecules per unit cell) | 8 |

Elucidation of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal is governed by intermolecular forces. In the crystal structure of the p-tolyl analogue, molecules are linked into one-dimensional chains along the direction by intermolecular N—H⋯O hydrogen bonds. nih.gov This is a common and strong interaction for secondary amides. Additionally, weaker C—H⋯O interactions contribute to the stability of the crystal packing. nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N—H···O | 0.88 | 2.06 | 2.923 (4) | 166 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption pattern is characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from two main chromophores: the N-mesityl group and the amide carbonyl group.

π → π* Transitions: The aromatic mesityl ring contains a system of π-electrons. It is expected to exhibit strong absorption bands, typically in the 200-280 nm range, corresponding to the excitation of these π-electrons to higher energy π* orbitals.

n → π* Transitions: The amide group contains a carbonyl (C=O) function, which has non-bonding electrons (n) on the oxygen atom. A weak absorption band, often found at a longer wavelength than the π → π* transitions, is expected, corresponding to the promotion of a non-bonding electron to an antibonding π* orbital.

| Chromophore | Transition Type | Expected λmax Region (nm) | Relative Intensity |

|---|---|---|---|

| Mesityl Ring | π → π | ~200-230 and ~250-280 | High |

| Amide Carbonyl (C=O) | n → π | >280 | Low |

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Properties and Atropisomerism

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique utilized to investigate the stereochemical aspects of chiral molecules. For a molecule to be ECD active, it must be chiral, meaning it is non-superimposable on its mirror image. In the case of this compound, chirality arises not from a traditional stereocenter, but from the phenomenon of atropisomerism.

Atropisomerism results from hindered rotation around a single bond, which, in this compound, is the C(aryl)-N(amide) bond. The steric hindrance imposed by the bulky mesityl group (2,4,6-trimethylphenyl) and the quaternary carbon of the 2-bromo-2-methylpropanoyl moiety restricts free rotation, leading to the existence of stable or semi-stable rotational isomers (atropisomers) that are enantiomeric to each other. These atropisomers possess axial chirality along the C-N bond. nih.govresearchgate.net The conformational preferences and the rotational barrier in such aromatic amides are key determinants of their stereochemical stability. rsc.org

The ECD spectrum of a chiral compound is highly sensitive to its three-dimensional structure. It measures the differential absorption of left and right circularly polarized light by a sample as a function of wavelength. The resulting spectrum, characterized by positive or negative Cotton effects, provides a unique fingerprint of the molecule's absolute configuration. mdpi.com

The assignment of the absolute configuration (P or M for plus or minus helicity along the chiral axis) to a specific atropisomer can be achieved by comparing the experimental ECD spectrum with theoretical spectra generated through quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). unibo.itmdpi.com This computational approach has become a standard and reliable method for the structural elucidation of atropisomeric compounds. rsc.org

The following table outlines the theoretical application of ECD in characterizing the atropisomers of this compound:

| Parameter | Description | Relevance to this compound |

| Chirality Source | Atropisomerism due to hindered rotation around the C(mesityl)-N(amide) bond. | The bulky substituents create a significant energy barrier to rotation, potentially allowing for the isolation of stable enantiomeric conformers. researchgate.net |

| ECD Signal | Expected to show mirror-image spectra for the P and M atropisomers. | The sign and intensity of the Cotton effects would be characteristic of the specific spatial arrangement of the chromophores (mesityl ring and amide group). |

| Absolute Configuration | Determination of P or M configuration for each eluted enantiomer from a chiral separation technique. | Comparison of the experimental ECD spectrum with TD-DFT calculated spectra for both atropisomers allows for unambiguous assignment. unibo.itmdpi.com |

| Conformational Analysis | ECD is highly sensitive to the solution-state conformation of the molecule. | The spectrum would reflect the predominant conformation of the amide and its orientation relative to the aromatic ring. |

Detailed research findings on analogous N-aryl amides demonstrate the utility of ECD in stereochemical analysis. For instance, studies on other atropisomeric amides have successfully used a combination of chiral HPLC for separation and ECD spectroscopy for the assignment of absolute configuration, often corroborated by computational modeling. rsc.org The kinetic parameters of the racemization process, which is the interconversion between the two atropisomers, can also be monitored using ECD by observing the decay of the signal over time at various temperatures. rsc.org

Computational Chemistry and Theoretical Modeling Studies

Advanced Applications and Derivatization Strategies

Role as a Synthetic Synthon in Complex Organic Synthesis

As a synthetic synthon, 2-bromo-N-mesityl-2-methylpropanamide offers a reactive electrophilic center at the tertiary carbon bearing the bromine atom. This allows for a variety of nucleophilic substitution reactions to introduce diverse functionalities, paving the way for the synthesis of more complex molecules.

The α-bromo amide moiety in this compound serves as a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The bromine atom can be displaced by a wide range of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. For instance, reaction with binucleophiles can lead to the formation of cyclic structures.

While direct examples involving this compound are not prevalent in the literature, the reactivity of α-halo amides is well-established for constructing heterocyclic scaffolds. For example, similar α-bromo amides can react with reagents like thiourea or amidines to form thiazole or imidazole derivatives, respectively. The general synthetic utility of bromo-substituted compounds as precursors for heterocyclic systems, such as pyridyl and other heteroaromatic boronates, has been demonstrated, highlighting the potential of halogenated building blocks in accessing these important structural motifs. nih.govresearchgate.net

Table 1: Potential Heterocyclic Scaffolds from this compound Derivatives

| Reactant | Resulting Heterocycle | Potential Application |

|---|---|---|

| Thiourea | Thiazolidinone derivative | Bioactive compounds |

| Primary Amine | Aziridine or Lactam derivative | Synthetic intermediates |

Macrocycles are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and biological activities. The electrophilic nature of the tertiary bromide in this compound makes it a suitable candidate for incorporation into macrocyclic structures.

One common strategy for macrocyclization involves the reaction of a di-nucleophile with a di-electrophile. A derivative of this compound, functionalized with a second electrophilic or nucleophilic site, could undergo intramolecular cyclization to form a macrocycle. Alternatively, in an intermolecular approach, it can react with a linker molecule possessing two nucleophilic centers. For instance, the reaction of α-bromoacetyl moieties with cysteine residues to form thioether linkages is a known method for peptide macrocyclization. mdpi.com This highlights the potential for the 2-bromo-2-methylpropanamide (B1266605) core to be integrated into larger ring systems. The bulky mesityl group would likely impart significant conformational rigidity to the resulting macrocycle.

Strategies for synthesizing macrocycles often employ robust and versatile reactions like azide-alkyne cycloadditions or ring-closing metathesis. While these would require further functionalization of the this compound scaffold, the initial bromo-functionality provides a handle for such modifications.

Utilization in Polymer Science

The application of this compound extends beyond small molecule synthesis into the realm of polymer chemistry, where it can be utilized to create polymers with controlled architectures and functionalities.

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), enable the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures. The this compound molecule is structurally well-suited to act as an initiator for ATRP. nih.gov

The carbon-bromine bond can be homolytically cleaved in the presence of a transition metal catalyst (typically copper-based) to generate a radical that initiates the polymerization of vinyl monomers. The "living" nature of this process allows for the creation of block copolymers, star polymers, and other complex topologies. The mesityl group of the initiator fragment would be incorporated at one end of the polymer chain, potentially influencing the polymer's properties, such as solubility and thermal stability.

Table 2: Potential Monomers for ATRP Initiated by this compound

| Monomer | Polymer Class | Potential Applications |

|---|---|---|

| Styrene | Polystyrene | Commodity plastics, insulation |

| Methyl methacrylate | Poly(methyl methacrylate) | Transparent plastics, coatings |

| Acrylamides | Polyacrylamides | Hydrogels, flocculants |

Development of Chiral Auxiliaries or Ligands

The steric bulk of the mesityl group in this compound can give rise to atropisomerism in its derivatives, a form of axial chirality arising from restricted rotation around a single bond. This opens up possibilities for its use in asymmetric synthesis.

Atropisomers, particularly those with N-C axial chirality, have gained increasing attention as chiral ligands and catalysts in asymmetric reactions. bohrium.com The restricted rotation around the N-aryl bond in ortho-substituted anilides is a well-known source of atropisomerism. In derivatives of this compound, where the bromine is substituted with a sterically demanding group, the barrier to rotation around the N-mesityl bond could be significant enough to allow for the isolation of stable atropisomers.

These atropisomeric derivatives, if resolved into their individual enantiomers, could serve as chiral ligands for transition metal catalysts. The chiral environment created by the ligand can then induce enantioselectivity in a variety of chemical transformations. The development of new chiral ligands is a continuous effort in the field of asymmetric catalysis, and the scaffold provided by this compound presents an interesting and underexplored starting point for such endeavors. The synthesis of atropisomers often relies on strategies like desymmetrization or dynamic kinetic resolution, which could be applicable to derivatives of this compound. snnu.edu.cnsnnu.edu.cn

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Thiourea |

| Thiazole |

| Imidazole |

| Cysteine |

| Styrene |

| Methyl methacrylate |

| Acrylamides |

Structure-Activity Relationship Studies for Design of Functional Materials

Synthesis and Evaluation of N-Aryl Substituent Analogues (e.g., with different aryl groups)

The synthesis of analogues by modifying the N-aryl (mesityl) group is a key strategy to modulate the electronic, steric, and conformational properties of the molecule. The mesityl group, with its three methyl substituents, provides significant steric bulk, which can influence reaction rates, molecular packing in the solid state, and binding interactions with biological targets.

The evaluation of these analogues allows for the development of a comprehensive SAR profile, guiding the design of materials with optimized properties such as thermal stability, solubility, or specific binding affinities.

Table 1: Representative N-Aryl Substituent Analogues and Their Potential Effects Note: The "Potential Effect" is illustrative, based on general principles of physical organic chemistry, as specific data for these analogues of this compound is not available.

| N-Aryl Substituent | Electronic Nature | Steric Hindrance | Potential Effect on Properties |

|---|---|---|---|

| Phenyl | Neutral | Moderate | Baseline for comparison. |

| 4-Nitrophenyl | Electron-withdrawing | Moderate | May increase acidity of N-H proton (if present), alters reactivity. |

| 4-Methoxyphenyl | Electron-donating | Moderate | May increase electron density on the amide, affecting binding. |

| 2,6-Diisopropylphenyl | Neutral | Very High | Increases steric shielding of the amide, potentially enhancing stability. |

| Mesityl (2,4,6-Trimethylphenyl) | Electron-donating | High | Provides a balance of steric bulk and electron-donating character. |

Modification of the Alpha-Bromo Moiety

The alpha-bromo moiety is a critical functional handle in this compound. Its presence makes the alpha-carbon an electrophilic center and the entire molecule a valuable initiator for polymerization reactions or a substrate for nucleophilic substitution and cross-coupling reactions. Modifying this group is a direct route to new derivatives and materials.

Replacing the bromine with other leaving groups (e.g., chlorine, iodine, or tosylate) can fine-tune the reactivity. For instance, the corresponding alpha-iodo analogue would be expected to be more reactive in many catalytic cycles due to the weaker carbon-iodine bond. Conversely, an alpha-chloro analogue would be more stable and less reactive. Furthermore, substitution of the bromine atom with non-halide functional groups opens up vast possibilities for creating novel compounds with entirely different chemical properties and applications. The broader α-keto amide structure is recognized as a "privileged motif" in medicinal chemistry, suggesting that modifications in this region can have profound biological implications. nih.gov

Catalysis and Reaction Engineering

The field of catalysis and reaction engineering explores the use of substances like this compound in synthetically useful transformations. nih.gov The compound's reactive C-Br bond makes it an excellent electrophile for a variety of metal-catalyzed cross-coupling reactions.

Investigation in Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov Alpha-bromo amides, such as this compound, are competent substrates for several palladium-catalyzed cross-coupling reactions. For example, a closely related compound, 2-bromo-N,N-dimethylacetamide, has been successfully used in Suzuki-Miyaura cross-coupling reactions with aryldioxaborolanes. semanticscholar.org

In a typical catalytic cycle, the active Pd(0) species undergoes oxidative addition into the C-Br bond of the amide to form a Pd(II) intermediate. This intermediate can then undergo transmetalation with a suitable organometallic reagent (e.g., an organoboron, organozinc, or organotin compound) followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com These reactions allow for the direct attachment of aryl, vinyl, or alkyl groups at the alpha-position of the amide.

Table 2: Potential Palladium-Catalyzed Reactions Note: This table shows representative transformations for which α-bromo amides are suitable substrates.

| Reaction Name | Coupling Partner | Product Type | Catalyst/Ligand System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | α-Aryl amide | Pd(OAc)₂ / SPhos |

| Buchwald-Hartwig Amination | Amine | α-Amino amide | Pd₂(dba)₃ / BINAP |

| Sonogashira Coupling | Terminal alkyne | α-Alkynyl amide | PdCl₂(PPh₃)₂ / CuI |

| Heck Reaction | Alkene | α-Alkenyl amide | Pd(OAc)₂ / P(o-tol)₃ |

Copper-Mediated Transformations

Copper-based catalytic systems offer a cost-effective and versatile alternative to palladium for certain transformations. chemistryviews.org Historically, copper has been used in Ullmann and Goldberg reactions for the N-arylation of amines and amides. mdpi.comnih.gov While this compound is already N-arylated, its alpha-bromo group can participate in other copper-mediated reactions.

One of the most significant applications of α-haloamides is in Atom Transfer Radical Polymerization (ATRP), where they serve as highly efficient initiators. In the presence of a copper(I) complex, the C-Br bond can be homolytically cleaved to generate a carbon-centered radical and a Cu(II) species. This radical can then add to a monomer, initiating polymerization in a controlled manner. This allows for the synthesis of well-defined polymers with the N-mesityl-2-methylpropanamide moiety at one end.

Table 3: Potential Copper-Mediated Transformations Note: This table illustrates potential applications of α-bromo amides in copper-catalyzed processes.

| Transformation Type | Reagent/Monomer | Application/Product | Catalyst System (Typical) |

|---|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | Styrene, (meth)acrylates | End-functionalized polymers | CuBr / PMDETA |

| C-N Cross-Coupling | Carbazole | α-(Carbazolyl) amide | CuI / L-proline |

| C-S Cross-Coupling | Thiophenol | α-(Phenylthio) amide | CuI / DMEDA |

| Radical Cyclization | Alkene-tethered substrate | Cyclic amide derivatives | Cu(OAc)₂ |

Iron-Catalyzed Processes

The use of iron, an abundant, inexpensive, and low-toxicity metal, is a growing area of interest for sustainable catalysis. mdpi.com Iron catalysts are effective in promoting a variety of cross-coupling reactions, often proceeding through radical pathways. nih.govnih.gov this compound can serve as a substrate in iron-catalyzed C-C bond formation. For instance, iron salts can catalyze the coupling of alkyl halides with organomagnesium (Grignard) or organozinc reagents. These reactions provide a powerful method for alkylation and arylation under milder conditions than many traditional methods. The mechanism is thought to involve single-electron transfer (SET) from an iron complex to the C-Br bond, generating an alkyl radical that subsequently combines with the nucleophilic partner.

Table 4: Potential Iron-Catalyzed Processes Note: This table outlines potential iron-catalyzed reactions involving α-bromo amide substrates.

| Reaction Type | Coupling Partner | Product Type | Catalyst System (Typical) |

|---|---|---|---|

| Kumada-Type Coupling | Phenylmagnesium bromide | α-Aryl amide | FeCl₃ / TMEDA |

| Negishi-Type Coupling | Alkylzinc chloride | α-Alkyl amide | Fe(acac)₃ |

| Reductive Dimerization | N/A | Bi-amide (Wurtz-type coupling) | Fe powder |

| Cyanation | Trimethylsilyl cyanide | α-Cyano amide | FeSO₄ |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-bromo-N-mesityl-2-methylpropanamide?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Bromination of a precursor like 2-methylpropionamide using reagents such as bromine or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or DCM) at 0–25°C .

- Step 2 : Coupling the brominated intermediate with mesityl amine under Schotten-Baumann conditions (using acyl chlorides or carbodiimide-mediated coupling).

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to minimize byproducts like dehalogenated derivatives . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the bromine substitution pattern (e.g., chemical shifts for Br-C at ~δ 2.0–2.5 ppm in ) and amide bond formation (amide protons at δ 6.5–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF can verify molecular weight (e.g., [M+H] at m/z ~284.07) and detect halogen isotopic patterns .

- Elemental Analysis : Validate purity (>98%) by matching calculated vs. observed C, H, N, and Br percentages .

Q. How does solvent polarity influence the stability and reactivity of this compound in synthetic workflows?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and stabilize intermediates during substitution reactions. However, prolonged exposure to DMSO at elevated temperatures may promote hydrolysis of the amide bond. For bromine retention, use inert solvents like dichloromethane (DCM) under anhydrous conditions .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between spectroscopic and computational structural predictions for this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: ethanol/water mix). Refine structures using SHELXL (for small molecules) to determine bond lengths (e.g., C-Br ~1.93 Å) and torsion angles .

- ORTEP Visualization : Use ORTEP-III to generate thermal ellipsoid plots, validating deviations from idealized geometries (e.g., planarity of the mesityl group) .

- Contradiction Analysis : If NMR suggests rotational flexibility but SC-XRD shows rigidity, reconcile via variable-temperature NMR or DFT calculations to assess dynamic behavior .

Q. What methodologies are recommended for evaluating the bioactivity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based assays (e.g., trypsin or kinase inhibition) with IC determination. For example, pre-incubate the compound with the enzyme, then add fluorogenic substrates (e.g., AMC-labeled peptides) .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Br with Cl or modifying the mesityl group) to identify critical pharmacophores. Validate via molecular docking (AutoDock Vina) against crystal structures of target enzymes .

- Data Interpretation : Address discrepancies (e.g., high in vitro activity vs. low cellular uptake) using permeability assays (Caco-2 monolayers) or metabolomics profiling .

Q. How should researchers handle contradictory data between crystallographic and spectroscopic observations in structural studies?

- Methodological Answer :

- Cross-Validation : Compare SC-XRD data (e.g., space group symmetry from : C2/c) with solid-state NMR or Raman spectroscopy to confirm packing effects .